Telaprevir-d4

Catalog No.
S12890559
CAS No.
M.F
C36H53N7O6
M. Wt
683.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telaprevir-d4

Product Name

Telaprevir-d4

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Molecular Formula

C36H53N7O6

Molecular Weight

683.9 g/mol

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2

InChI Key

BBAWEDCPNXPBQM-WSZQYWDLSA-N

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H]

Telaprevir-d4 is a stable isotope-labeled variant of telaprevir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protease 3/4A (NS3/4A). Telaprevir itself is a peptidomimetic compound designed to mimic peptide substrates of the HCV protease, thus inhibiting viral replication. The molecular formula of telaprevir is C36H53N7O6C_{36}H_{53}N_{7}O_{6}, with a molecular weight of approximately 679.85 g/mol. Telaprevir-d4 incorporates deuterium atoms, enhancing its stability and allowing for precise tracking in pharmacokinetic studies .

Telaprevir-d4 primarily functions through covalent and reversible binding to the active site of the NS3/4A protease. The ketoamide group in telaprevir forms a bond with the serine hydroxyl residue at the enzyme's active site, which is crucial for its inhibitory activity. This interaction compensates for the loss of affinity that occurs when peptide inhibitors are truncated . The compound undergoes various metabolic transformations, primarily through hydrolysis and oxidation, leading to metabolites such as pyrazinoic acid and the less active R-diastereomer of telaprevir .

Telaprevir-d4 exhibits significant antiviral activity against HCV, particularly genotype 1b. It has an effective concentration (EC50) of approximately 354 nM in HCV replicon assays . The compound's mechanism involves inhibiting the NS3/4A protease, which is essential for viral polyprotein processing and replication. This inhibition leads to a reduction in viral load and contributes to improved treatment outcomes in patients with chronic hepatitis C .

The synthesis of telaprevir involves several key steps:

  • Preparation of Intermediates: The synthesis begins with the formation of an octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment through deprotonation and reaction with carbon dioxide.
  • Coupling Reactions: Various coupling reactions are performed using activated amino acids and intermediates to construct the peptidomimetic structure.
  • Final Assembly: The final steps include hydrolysis and coupling with cyclopropyl amine to yield telaprevir in high yield .

For telaprevir-d4 specifically, deuterated reagents are employed during synthesis to incorporate deuterium into the compound, enhancing its stability for research applications.

Telaprevir-d4 is primarily used as an internal standard in pharmacokinetic studies involving telaprevir. Its ability to provide accurate quantification in mass spectrometry makes it invaluable for research into drug metabolism and interactions . Additionally, due to its role as a potent antiviral agent, telaprevir continues to be investigated for its efficacy in treating hepatitis C.

Telaprevir has significant interactions with various medications due to its metabolism by cytochrome P450 3A4 enzymes. Co-administration with drugs such as amlodipine and atorvastatin has shown increased plasma concentrations due to inhibition of their metabolism by telaprevir. For instance, atorvastatin's area under the curve (AUC) increased significantly when administered alongside telaprevir, indicating a strong potential for drug-drug interactions that could affect therapeutic outcomes .

Several compounds share structural or functional similarities with telaprevir, particularly other HCV protease inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
BoceprevirHCV NS3/4A protease inhibitorFirst approved HCV protease inhibitor
SimeprevirHCV NS3/4A protease inhibitorOnce-daily dosing; lower resistance profile
GrazoprevirHCV NS3/4A protease inhibitorPart of combination therapies; high barrier to resistance
VelpatasvirHCV NS5A inhibitorTargets different viral protein; used in combination with sofosbuvir

Telaprevir-d4's unique isotopic labeling allows for enhanced tracking in pharmacological studies compared to these other compounds, making it particularly useful in research settings focused on drug metabolism and efficacy.

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

683.43083942 g/mol

Monoisotopic Mass

683.43083942 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-10

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